BMS-919373

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

an IKur inhibitor; structure in first source

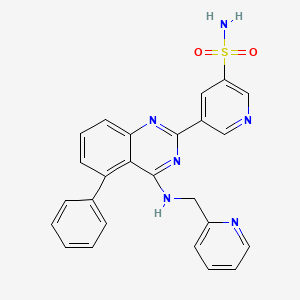

Structure

3D Structure

Properties

IUPAC Name |

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKULQQVQWCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272353-82-8 | |

| Record name | BMS-919373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-919373 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-919373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-919373: An In-Depth Technical Guide on its Mechanism of Action as a Selective Kv1.5 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which carries the ultra-rapid delayed rectifier current (IKur) in the human atrium. Developed by Bristol Myers Squibb for the potential treatment of atrial fibrillation, the compound showed promise in preclinical studies due to its targeted mechanism of action aimed at prolonging the atrial action potential duration without affecting ventricular repolarization.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, in vitro potency and selectivity, and the preclinical rationale for its development. While the clinical development of this compound was discontinued, an examination of its pharmacological profile remains valuable for the ongoing research and development of atrial-selective antiarrhythmic drugs.[1]

Core Mechanism of Action: Selective Inhibition of Kv1.5 (IKur)

The primary mechanism of action of this compound is the selective blockade of the Kv1.5 potassium channel, encoded by the KCNA5 gene.[2] The Kv1.5 channel is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[2] This current plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting IKur, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This targeted action in the atria is desirable for an antiarrhythmic drug aimed at treating atrial fibrillation, as it is expected to suppress the ectopic firing and re-entrant circuits that sustain the arrhythmia, without the proarrhythmic risks associated with interfering with ventricular repolarization.

The chemical structure of this compound is 5-(5-phenyl-4-((pyridin-2-ylmethyl)amino)quinazolin-2-yl)pyridine-3-sulfonamide. It is classified as a quinazoline derivative.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency and selectivity of this compound. The data has been compiled from publicly available sources; however, a comprehensive preclinical data package with detailed selectivity profiling is not fully available in the public domain.

| Target | Parameter | Value | Species/Assay System | Reference |

| Kv1.5 (IKur) | IC50 | 50 nM | Not Specified | Vendor Data |

| hERG | Selectivity | Selective vs. hERG | Not Specified | Vendor Data |

| Na+ Channels | Selectivity | Selective vs. Na+ | Not Specified | Vendor Data |

| Ca2+ Channels | Selectivity | Selective vs. Ca2+ | Not Specified | Vendor Data |

Note: While selectivity over hERG, sodium, and calcium channels is stated, specific IC50 or Ki values that would allow for a quantitative assessment of the selectivity window are not publicly available.

Signaling Pathway and Molecular Interaction

The interaction of this compound with the Kv1.5 channel leads to a direct blockade of potassium ion efflux during the repolarization phase of the atrial cardiomyocyte action potential. This prolongs the duration of the action potential, thereby increasing the effective refractory period of the atrial tissue. A longer refractory period makes the atrial myocardium less susceptible to the high-frequency activation characteristic of atrial fibrillation.

Caption: Simplified signaling pathway of this compound in atrial myocytes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in peer-reviewed literature. The following represents a generalized, hypothetical protocol for determining the IC50 of a compound on the Kv1.5 channel using whole-cell patch-clamp electrophysiology, based on standard industry practices.

Hypothetical Protocol: Determination of this compound IC50 on Kv1.5 using Whole-Cell Patch-Clamp

Objective: To determine the concentration-dependent inhibitory effect of this compound on the human Kv1.5 channel expressed in a stable cell line.

Materials:

-

Cell Line: HEK293 cells stably expressing the human KCNA5 gene (encoding Kv1.5).

-

Internal Solution (Pipette Solution): (in mM) 130 K-aspartate, 10 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

-

External Solution (Bath Solution): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Compound: this compound dissolved in DMSO to create a stock solution, with serial dilutions made in the external solution.

Equipment:

-

Patch-clamp amplifier and digitizer.

-

Inverted microscope.

-

Micromanipulators.

-

Perfusion system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Culture: Culture the HEK293-hKv1.5 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a giga-ohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Elicit Kv1.5 currents by applying depolarizing voltage steps to +40 mV for 500 ms, followed by a repolarizing step to -40 mV to record tail currents. Pulses are applied at a frequency of 0.1 Hz.

-

Compound Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM). Allow for steady-state block to be reached at each concentration (typically 3-5 minutes).

-

Data Analysis: Measure the peak current amplitude at the end of the depolarizing pulse. Normalize the current at each concentration to the baseline current. Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

References

The Discovery and Synthesis of BMS-919373: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium. Developed by Bristol-Myers Squibb, this compound was investigated as a potential therapeutic agent for atrial fibrillation, the most common cardiac arrhythmia. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. It includes a summary of its inhibitory potency, a detailed account of its innovative synthesis, and a description of the experimental protocols used in its evaluation. The signaling pathway of the IKur channel and the workflow for electrophysiological assessment are also visualized to provide a comprehensive understanding of this compound's development. While the clinical development of this compound was discontinued, the science behind its creation offers valuable insights for the ongoing pursuit of novel antiarrhythmic agents.

Introduction: Targeting the IKur Current in Atrial Fibrillation

Atrial fibrillation (AF) is characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. A key strategy in the management of AF is the restoration and maintenance of normal sinus rhythm. The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the atria and plays a crucial role in atrial repolarization.[1] Its atrial-specific expression makes it an attractive target for the development of antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias.

This compound emerged from a drug discovery program at Bristol-Myers Squibb aimed at identifying selective IKur inhibitors.[2] It is a small molecule belonging to the quinazoline class of compounds.[2] This whitepaper will detail the scientific journey of this compound, from its conception to its synthesis and preclinical evaluation.

Potency and Selectivity of this compound

The efficacy of an ion channel inhibitor is defined by its potency in blocking the target channel and its selectivity over other ion channels to minimize off-target effects.

Table 1: Inhibitory Potency of this compound against Kv1.5

| Parameter | Value | Reference |

| IC50 | 50 nM | [3] |

| IC50 | 0.15 µM | [4] |

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

Synthesis of this compound: A Regioselective C-H Arylation Approach

An efficient and innovative synthesis of this compound was developed, notable for its use of a regioselective C-H arylation. This strategy significantly improved upon previous synthetic routes. The synthesis is accomplished in six steps from commercially available starting materials.[5]

Experimental Protocol: Six-Step Synthesis

The detailed experimental procedures for the synthesis of this compound are outlined in the supplementary information of the primary publication by Wisniewski et al. in the Journal of Organic Chemistry.[6] The key steps involve the construction of the quinazoline core followed by a palladium-catalyzed C-H arylation to introduce the phenyl group at the C-5 position. The aminomethylpyridine side chain at C-4 serves as a native directing group for this key transformation.

A detailed, step-by-step protocol derived from the supplementary materials would be presented here in a full whitepaper, including reagents, reaction conditions, and purification methods for each of the six steps.

Signaling Pathway and Experimental Workflows

The IKur Signaling Pathway in Atrial Myocytes

The IKur current, carried by the Kv1.5 channel, is a critical component of the repolarization phase of the atrial action potential. Its inhibition by this compound is intended to prolong the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue, thereby suppressing the re-entrant circuits that sustain atrial fibrillation.

Experimental Workflow: Electrophysiological Assessment

The inhibitory effect of this compound on the IKur current is quantified using the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion channel activity in isolated cells.

The following is a generalized protocol for assessing the inhibitory effect of a compound on Kv1.5 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

-

Cell Culture and Transfection: Cells are cultured under standard conditions and transiently or stably transfected with a plasmid encoding the human Kv1.5 channel.

-

Cell Preparation: On the day of recording, cells are dissociated into a single-cell suspension.

-

Electrode and Solution Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an appropriate intracellular solution. The extracellular (bath) solution is also prepared.

-

Recording:

-

A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

-

A microelectrode is positioned onto a single cell, and a giga-ohm seal is formed.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit the IKur current.

-

After a stable baseline recording is established, this compound is perfused into the bath at various concentrations.

-

-

Data Analysis: The peak outward current at each voltage step is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Preclinical Pharmacokinetics

A comprehensive understanding of a drug candidate's pharmacokinetic profile is essential for its development. At the time of this writing, detailed preclinical pharmacokinetic data for this compound in species such as rat, dog, and monkey are not publicly available. Such studies would typically involve administering the compound via intravenous and oral routes to determine key parameters.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Data Not Available)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

| Rat | IV | - | - | - | - | - | - | - | - |

| PO | - | - | - | - | - | - | - | - | |

| Dog | IV | - | - | - | - | - | - | - | - |

| PO | - | - | - | - | - | - | - | - | |

| Monkey | IV | - | - | - | - | - | - | - | - |

| PO | - | - | - | - | - | - | - | - |

This table is included as a template for the type of data that would be critical for a complete preclinical profile.

Conclusion

This compound represents a significant effort in the rational design of a selective IKur inhibitor for the treatment of atrial fibrillation. Its discovery was guided by a clear understanding of the target's role in cardiac electrophysiology, and its synthesis was achieved through a novel and efficient chemical route. While the clinical development of this compound was ultimately halted, the knowledge gained from its preclinical evaluation continues to inform the field of antiarrhythmic drug discovery. The focus on atrial-specific targets remains a promising strategy for developing safer and more effective therapies for atrial fibrillation. This technical whitepaper serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and the broader field of cardiac ion channel modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacy.umich.edu [pharmacy.umich.edu]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-919373: A Selective Kv1.5 Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.5. This channel is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential. Due to its predominant expression in the atria compared to the ventricles, Kv1.5 has been a key target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF). Developed by Bristol-Myers Squibb, this compound was investigated for the management of cardiovascular diseases, specifically atrial fibrillation and acute coronary syndrome.[1][2] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological properties, and available data from preclinical and clinical investigations.

Mechanism of Action

This compound exerts its pharmacological effect by directly blocking the Kv1.5 potassium channel. The IKur current, conducted by Kv1.5, is critical for the repolarization phase of the action potential in human atrial myocytes. By inhibiting this current, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This is believed to be the primary mechanism for its antiarrhythmic effect in the context of atrial fibrillation, as it can terminate and prevent re-entrant arrhythmias in the atria.

Pharmacological Properties

Potency and Selectivity

This compound is a highly potent blocker of the IKur current with a reported IC50 of 50 nM.[3] A critical aspect of its development was its selectivity for Kv1.5 over other cardiac ion channels, particularly the hERG (Kv11.1) channel, to minimize the risk of ventricular proarrhythmias. The compound demonstrated selectivity against hERG, as well as sodium (Nav) and calcium (Cav) channels.[3]

| Ion Channel | IC50 (nM) | Selectivity vs. Kv1.5 |

| Kv1.5 (IKur) | 50[3] | - |

| hERG (IKr) | > 10,000 (estimated) | > 200-fold |

| Sodium Channels (INa) | High micromolar range | Significant |

| Calcium Channels (ICa) | High micromolar range | Significant |

| Note: Specific IC50 values for Nav and Cav channels are not publicly available but are reported to be significantly higher than for Kv1.5. |

Preclinical Pharmacokinetics

While detailed quantitative data from preclinical pharmacokinetic studies in various species are not publicly available, a publication in the Journal of Medicinal Chemistry describes this compound as having an "acceptable cross-species pharmacokinetic profile".[4] The development of a phosphoramide prodrug was also explored to improve solubility and the pharmacokinetic profile.[4]

| Parameter | Rat | Dog | Monkey |

| Cmax | Data not publicly available | Data not publicly available | Data not publicly available |

| Tmax | Data not publicly available | Data not publicly available | Data not publicly available |

| AUC | Data not publicly available | Data not publicly available | Data not publicly available |

| Half-life (t1/2) | Data not publicly available | Data not publicly available | Data not publicly available |

| Bioavailability | Data not publicly available | Data not publicly available | Data not publicly available |

| This table is included for structural completeness; however, the specific data points are not available in the public domain. |

Experimental Protocols

Electrophysiology (Whole-Cell Patch Clamp)

Detailed protocols for the electrophysiological evaluation of this compound have not been published. However, a general methodology for assessing Kv1.5 channel inhibition using whole-cell patch-clamp can be inferred.

-

Cell Lines: A common approach involves using a stable cell line, such as Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human Kv1.5 channel (hKv1.5).

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Usually contains KCl or K-aspartate, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted to 7.2.

-

-

Voltage-Clamp Protocol: To elicit IKur, cells are typically held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive test potentials (e.g., -40 mV to +60 mV) for a duration of 200-500 ms. The current amplitude at the end of the depolarizing pulse is measured before and after the application of this compound at various concentrations to determine the IC50 value.

In Vivo Models of Atrial Fibrillation

This compound demonstrated robust effects in rabbit and canine pharmacodynamic models of atrial fibrillation.[4] While the specific protocols used for this compound are not detailed, common methods for inducing and evaluating AF in these models include:

-

Canine Models:

-

Vagal Nerve Stimulation: Electrical stimulation of the vagus nerve can shorten the atrial refractory period and promote the induction of AF.

-

Rapid Atrial Pacing: Pacing the atria at a high frequency can induce and sustain AF.

-

-

Rabbit Models:

-

Acetylcholine Infusion: Continuous infusion of acetylcholine can create a substrate for AF.

-

Burst Pacing: Rapid bursts of electrical stimuli can be used to induce AF.

-

The efficacy of this compound in these models would have been assessed by its ability to terminate ongoing AF or prevent its induction.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of atrial fibrillation and acute coronary syndrome. However, its development was discontinued.

-

Phase I Trial (NCT02153437): This study was designed to evaluate the effects of this compound on the electrical activity of the heart in subjects with pacemakers. The trial was terminated due to insufficient enrollment.[2]

-

Phase II Trial (NCT02156076): This randomized, double-blind, placebo-controlled study aimed to evaluate the safety, tolerability, and effect of this compound on atrial fibrillation burden in patients with paroxysmal atrial fibrillation. This trial was also terminated, with the sponsor citing "business reasons, unrelated to safety".[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kv1.5 potassium channel. Its atrial-selective mechanism of action presented a promising therapeutic strategy for the treatment of atrial fibrillation with a potentially lower risk of ventricular proarrhythmias compared to less selective antiarrhythmic agents. Despite demonstrating efficacy in preclinical models, the clinical development of this compound was halted for reasons other than safety. The information available in the public domain provides a solid foundation for understanding the pharmacological profile of this compound and its target. However, a complete picture of its preclinical development, including detailed pharmacokinetic and comprehensive selectivity data, remains largely within the proprietary domain of its developer.

References

BMS-919373: An In-depth Technical Guide on a Selective IKur Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a potent and selective small molecule inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 potassium channel. Developed by Bristol-Myers Squibb, this quinazoline derivative was investigated as a promising therapeutic agent for the management of atrial fibrillation (AF). The atrial-selective expression of the Kv1.5 channel presented a strategic advantage for developing AF treatments devoid of ventricular proarrhythmic side effects. Despite demonstrating promising preclinical activity, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available preclinical data, experimental protocols, and the underlying scientific rationale for targeting the IKur channel with this compound.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. A key strategy in the pharmacological management of AF is the selective prolongation of the atrial action potential duration (APD) to terminate and prevent re-entrant circuits. The Kv1.5 potassium channel, which conducts the IKur current, is predominantly expressed in the atria compared to the ventricles, making it an attractive target for atrial-selective antiarrhythmic drugs.[1][2] Inhibition of IKur is expected to prolong the atrial APD and, consequently, the effective refractory period (ERP), without affecting ventricular repolarization, thereby reducing the risk of torsades de pointes, a life-threatening ventricular arrhythmia.[1]

This compound emerged from a drug discovery program aimed at identifying potent and selective IKur inhibitors.[3] As a member of the quinazoline chemical class, it was optimized for high affinity to the Kv1.5 channel.[3][4] Preclinical studies suggested robust anti-arrhythmic effects in animal models of AF.[3] However, its development was halted, with Phase I and II clinical trials (NCT02153437, NCT02156076) being terminated.[1][4] This guide will synthesize the publicly available scientific and technical information regarding this compound.

Core Data Presentation

In Vitro Potency and Selectivity

Quantitative data on the in vitro potency and selectivity of this compound is limited in the public domain. The available information is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Species | Source |

| IKur/Kv1.5 | 50 | Electrophysiology | Not Specified | [5] |

| hERG | >100-fold selectivity vs IKur | Electrophysiology | Human | [3] |

| Na+ Channels | >100-fold selectivity vs IKur | Electrophysiology | Not Specified | [3] |

| Ca2+ Channels | >100-fold selectivity vs IKur | Electrophysiology | Not Specified | [3] |

Note: Specific IC50 values for hERG, Na+, and Ca2+ channels are not publicly available. The selectivity is stated qualitatively in the cited literature.

Preclinical Pharmacokinetics

While described as having an "acceptable cross-species pharmacokinetic profile," specific quantitative pharmacokinetic parameters for this compound in preclinical species such as rat, rabbit, and dog are not available in the published literature.[3]

In Vivo Efficacy

This compound demonstrated "robust effects in rabbit and canine pharmacodynamic models" of atrial fibrillation.[3] However, quantitative data from these studies, such as the effective dose for AF termination or prevention and the magnitude of ERP prolongation, have not been publicly disclosed.

Signaling Pathways and Experimental Workflows

IKur (Kv1.5) Signaling in Atrial Myocytes

The IKur current, carried by the Kv1.5 channel, is a key component of the repolarizing currents in human atrial myocytes. During the plateau phase of the action potential, the outward flow of K+ ions through Kv1.5 channels contributes to the repolarization of the cell membrane. Inhibition of this current leads to a prolongation of the action potential duration.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a selective IKur inhibitor like this compound typically involves a tiered screening approach to determine potency, selectivity, and mechanism of action.

Logic of Atrial-Selective Action

The therapeutic rationale for a selective IKur inhibitor is based on the differential expression of the Kv1.5 channel between the atria and ventricles.

Detailed Experimental Protocols

As the specific protocols used for the characterization of this compound are not publicly available, the following sections provide detailed, representative methodologies for the key experiments typically performed for a selective IKur inhibitor.

Whole-Cell Electrophysiology for IKur (Kv1.5) Inhibition

This protocol describes the measurement of IKur currents from a stable cell line expressing human Kv1.5 channels (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp technique.

Cell Preparation:

-

Culture CHO cells stably expressing the human Kv1.5 channel in F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 4 ATP-Mg, 0.1 GTP-Na, 10 HEPES. Adjust pH to 7.2 with KOH.

Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance.

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit IKur, apply a depolarizing voltage step to +40 mV for 500 ms, followed by a repolarizing step to -40 mV for 250 ms. This pulse is typically preceded by a brief prepulse to -40 mV to inactivate endogenous sodium channels.

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record steady-state currents at each concentration.

-

The percentage of current inhibition is calculated at the end of the depolarizing pulse.

-

Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

In Vivo Model of Atrial Fibrillation in Rabbit

This protocol describes an acetylcholine-induced model of atrial fibrillation in rabbits, a commonly used model to assess the efficacy of anti-arrhythmic drugs.[6]

Animal Preparation:

-

Anesthetize a New Zealand White rabbit (2.5-3.5 kg) with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction followed by isoflurane maintenance).

-

Mechanically ventilate the animal.

-

Introduce a catheter into a femoral vein for drug and fluid administration.

-

Introduce a multipolar electrophysiology catheter into the right atrium via the jugular vein for pacing and recording.

-

Monitor surface ECG (lead II) and intracardiac electrograms continuously.

Experimental Procedure:

-

Determine the atrial effective refractory period (AERP) using a train of 8 stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The AERP is the longest S1-S2 interval that fails to capture the atrium.

-

Induce atrial fibrillation by continuous infusion of acetylcholine (ACh) to shorten the AERP and facilitate re-entry.

-

During ACh infusion, apply rapid atrial burst pacing (e.g., 50 Hz for 1-5 seconds) to induce AF.

-

Confirm AF by the presence of an irregular, rapid atrial rhythm on the intracardiac electrogram.

-

Once sustained AF (>1 minute) is established, administer this compound intravenously as a bolus or infusion.

-

Monitor for the termination of AF and the time to conversion to sinus rhythm.

-

After a washout period, repeat the AF induction protocol to assess the prophylactic efficacy of the compound.

In Vivo Model of Atrial Fibrillation in Dog

This protocol describes a rapid atrial pacing-induced model of atrial fibrillation in dogs, which can be used to evaluate the efficacy of compounds in a setting of electrical remodeling.[7][8]

Animal Preparation:

-

Anesthetize a mongrel dog of either sex.

-

Maintain anesthesia with an appropriate agent (e.g., isoflurane).

-

Mechanically ventilate the animal.

-

Place epicardial pacing and recording electrodes on the right and left atria via a thoracotomy.

-

Monitor surface ECG and atrial electrograms.

Experimental Procedure:

-

Induce atrial electrical remodeling by rapid atrial pacing at a high rate (e.g., 400-600 bpm) for a period of several hours to weeks. This leads to a shortening of the AERP and increased AF sustainability.

-

After the remodeling period, stop the rapid pacing and assess the inducibility and duration of AF.

-

Induce AF using programmed electrical stimulation (e.g., burst pacing or extrastimuli).

-

If sustained AF is induced, administer this compound intravenously.

-

Measure the time to conversion to sinus rhythm.

-

Determine the effect of the compound on the atrial effective refractory period at various pacing cycle lengths.

Conclusion

This compound is a well-characterized example of a selective IKur inhibitor developed for the treatment of atrial fibrillation. Its atrial-selective mechanism of action, based on the preferential expression of the Kv1.5 channel in the atria, represents a rational approach to developing safer anti-arrhythmic drugs. While the discontinuation of its clinical development prevents a full evaluation of its therapeutic potential, the available preclinical data and the scientific rationale behind its development provide valuable insights for researchers in the field of cardiovascular drug discovery. The experimental protocols detailed in this guide offer a framework for the evaluation of future IKur inhibitors and other atrial-selective anti-arrhythmic agents. Further disclosure of the complete preclinical and clinical data for this compound would be of significant benefit to the scientific community in understanding the challenges associated with translating promising preclinical findings into successful clinical therapies for atrial fibrillation.

References

- 1. BMS 919373 - AdisInsight [adisinsight.springer.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of berberine on acetylcholine-induced atrial fibrillation in rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-919373 for Atrial Fibrillation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-919373 is an investigational small molecule that was developed as a potent and selective inhibitor of the Kv1.5 potassium channel. This channel is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur), a key component in the repolarization of the human atrial action potential. Due to the predominantly atrial expression of Kv1.5, this compound was explored as a potentially atrial-selective therapeutic for the management of atrial fibrillation (AF), aiming to avoid the proarrhythmic ventricular effects associated with less selective antiarrhythmic agents. Although the clinical development of this compound was discontinued, the preclinical data and the underlying therapeutic hypothesis remain of significant interest to researchers in the field of cardiac electrophysiology and antiarrhythmic drug discovery. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols.

Core Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1][2] The IKur current, conducted by Kv1.5 channels, plays a crucial role in the early phase of repolarization in human atrial myocytes. By inhibiting this current, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This prolongation is believed to be a key mechanism for terminating and preventing re-entrant arrhythmias, which are a common underlying cause of atrial fibrillation. The atrial-selective nature of IKur means that this compound was hypothesized to have a minimal effect on ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias, a significant side effect of many existing antiarrhythmic drugs.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: Potency of this compound

| Target | Parameter | Value | Cell Line |

| IKur / Kv1.5 | IC50 | 50 nM | Not Specified |

Data sourced from Probechem Biochemicals.

Table 2: Ion Channel Selectivity Profile of this compound

| Channel | Parameter | Value | Comment |

| hERG | IC50 | 1.9 µM | Data from MedchemExpress.[3] |

| Sodium (Na) Channels | - | Selective | Specific IC50 not available.[4] |

| Calcium (Ca) Channels | - | Selective | Specific IC50 not available.[4] |

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound are not publicly available due to its discontinued development, this section outlines standard methodologies that are widely used for the preclinical assessment of similar IKur inhibitors for atrial fibrillation.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is fundamental for determining the potency and selectivity of an ion channel inhibitor.

Objective: To measure the inhibitory effect of this compound on Kv1.5 channels and other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a heterologous system.

Methodology:

-

Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is transfected to express the human Kv1.5 channel.[5][6]

-

Solution Preparation:

-

Recording:

-

Drug Application: this compound is applied at various concentrations to the external solution to generate a concentration-response curve.

-

Data Analysis: The peak current amplitude in the presence of the compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of the drug's effects on the electrophysiology of an intact heart in a controlled environment.

Objective: To assess the effect of this compound on atrial and ventricular action potential duration, effective refractory period, and susceptibility to induced atrial fibrillation.

Methodology:

-

Heart Isolation: The heart from a suitable animal model (e.g., rabbit, guinea pig) is rapidly excised and cannulated via the aorta.[8][9]

-

Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed, oxygenated Krebs-Henseleit solution at a constant pressure.[10][11]

-

Electrophysiological Recordings:

-

Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and ventricles to record action potentials.

-

A pacing electrode is used to control the heart rate and to deliver programmed electrical stimulation to induce arrhythmias.

-

-

Drug Perfusion: After a baseline recording period, this compound is added to the perfusate at desired concentrations.

-

Data Analysis: Changes in atrial and ventricular APD, ERP, and the ability to induce and sustain AF are measured and compared to baseline.

In Vivo Animal Models of Atrial Fibrillation

These models are used to evaluate the efficacy and safety of a drug candidate in a living organism.

Objective: To determine the effectiveness of this compound in preventing or terminating atrial fibrillation in a relevant animal model.

Methodology:

-

Model Induction: Atrial fibrillation can be induced in various animal models (e.g., canines, goats, pigs) through different techniques, including:

-

Drug Administration: this compound is administered orally or intravenously.

-

AF Monitoring: The duration and burden of AF are monitored using implanted ECG transmitters or through periodic electrophysiological studies.

-

Data Analysis: The incidence, duration, and burden of AF in the drug-treated group are compared to a placebo-treated control group.

Clinical Development Overview

This compound underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in patients with atrial fibrillation.

-

NCT02089061: A Phase I study to evaluate the effect of co-administration of this compound on the pharmacokinetics of rosuvastatin and atorvastatin in healthy subjects. This study has been completed.[3][14][15]

-

NCT02153437: A Phase I study to assess the effects of this compound on the atrial effective refractory period in subjects with a dual-chamber pacemaker. This trial was terminated.[3][15][16]

-

NCT02156076: A Phase II randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and effect on atrial fibrillation burden of this compound in patients with paroxysmal atrial fibrillation. This trial was also terminated.[15][17]

The development of this compound was ultimately discontinued by Bristol-Myers Squibb.[16] The specific reasons for discontinuation are not publicly detailed but can be due to a variety of factors including lack of efficacy, safety concerns, or strategic business decisions.

Conclusion

This compound represents a focused effort to develop an atrial-selective antiarrhythmic drug by targeting the Kv1.5 channel. While its clinical development was halted, the preclinical data underscore the potential of IKur inhibition as a therapeutic strategy for atrial fibrillation. The information and protocols outlined in this guide provide a valuable resource for researchers continuing to explore this and similar mechanisms for the development of safer and more effective treatments for atrial fibrillation. Further investigation into the structure-activity relationships of Kv1.5 inhibitors and a deeper understanding of the complexities of atrial electrophysiology will be crucial for the success of future drug candidates in this class.

References

- 1. medkoo.com [medkoo.com]

- 2. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, this compound, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]

- 6. bsys.ch [bsys.ch]

- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotechhunter.com [biotechhunter.com]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. BMS 919373 - AdisInsight [adisinsight.springer.com]

- 17. academic.oup.com [academic.oup.com]

The Pivotal Role of Kv1.5 Channels in Cardiac Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the voltage-gated potassium channel Kv1.5 in cardiac electrophysiology. Predominantly expressed in the atria, Kv1.5 is the molecular basis of the ultrarapid delayed rectifier potassium current (IKur), a key component in the repolarization phase of the atrial action potential.[1][2] Dysregulation of Kv1.5 function is strongly associated with cardiac arrhythmias, particularly atrial fibrillation, making it a significant target for therapeutic intervention.[3][4][5][6] This guide provides a comprehensive overview of Kv1.5 function, regulation, and pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Function in Atrial Repolarization

The Kv1.5 channel, encoded by the KCNA5 gene, is a member of the Shaker superfamily of voltage-gated potassium channels.[1] In human atrial myocytes, these channels are integral to the repolarization phase of the cardiac action potential, which is essential for maintaining a normal heart rhythm. The outward potassium current through Kv1.5 channels (IKur) contributes significantly to shortening the action potential duration (APD) in the atria.[7] This atrial-specific expression is a key feature, as Kv1.5 is largely absent from the human ventricle, making it an attractive therapeutic target for atrial arrhythmias with a reduced risk of ventricular side effects.[8][9]

Association with Atrial Fibrillation

Atrial fibrillation (AF), the most common cardiac arrhythmia, is characterized by chaotic electrical activity in the atria.[3][10] Both loss-of-function and gain-of-function mutations in the KCNA5 gene have been linked to hereditary forms of AF.[3][4][8][10][11][12][13]

-

Loss-of-function mutations can lead to a prolonged atrial action potential, increasing the susceptibility to early after-depolarizations and triggered activity, which can initiate AF.[3][4][10] For instance, the E375X nonsense mutation results in a truncated, non-functional Kv1.5 channel, leading to a dominant-negative effect on the wild-type channel and a predisposition to AF.[3][4]

-

Gain-of-function mutations , conversely, can shorten the atrial action potential, which can also create a substrate for reentry and AF.[8]

Pharmacological inhibition of IKur is a primary strategy for the management of AF, aiming to prolong the atrial APD and terminate the arrhythmia.[5][8] However, the response to Kv1.5 inhibition can be complex, and in some cases, it may paradoxically lead to APD shortening, highlighting the need for a deeper understanding of the channel's pharmacology.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to Kv1.5 channel pharmacology and the effects of mutations.

Table 1: Pharmacological Inhibitors of Kv1.5 Channels

| Compound | IC50 | Experimental System | Reference |

| Diphenyl phosphine oxide-1 (DPO-1) | 0.78 ± 0.12 µM | Wild-type Kv1.5 in Xenopus laevis oocytes | [14] |

| HMQ1611 | 2.07 µM | Human Kv1.5 in Chinese hamster ovary (CHO) cells | [9] |

| 4-Aminopyridine (4-AP) | 50 µM (used for selective IKur inhibition) | Human atrial myocytes | [4] |

| Quinidine | EC50 = 6 µM | Human Kv1.5 | [15] |

Table 2: Impact of Mutations on HMQ1611 Inhibition of Human Kv1.5

| Mutation | IC50 (µM) | Fold Decrease in Potency vs. WT | Reference |

| Wild-Type (WT) | 2.07 ± 0.21 | - | [9] |

| T480A | 16.31 ± 2.11 | ~7-fold | [9] |

| V505A | 6.44 ± 0.18 | ~3-fold | [9] |

| I508A | 10.50 ± 0.41 | ~5-fold | [9] |

| V516A | 8.29 ± 1.2 | ~4-fold | [9] |

Signaling Pathways Regulating Kv1.5

The function and cell surface expression of Kv1.5 channels are dynamically regulated by various signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK).

Protein Kinase C (PKC) Regulation

Activation of PKC has been shown to suppress IKur in human atrial myocytes.[1] This regulation occurs through multiple mechanisms, including the phosphorylation of auxiliary subunits and the promotion of channel endocytosis and degradation.[1][2] Specifically, PKC activation can lead to the monoubiquitination and subsequent degradation of mature Kv1.5 proteins via the lysosomal pathway.[1] The threonine residue at position 15 (T15) in the N-terminus of Kv1.5 is a critical target for PKC-mediated endocytic degradation.[1]

AMPK Regulation

AMPK, a key cellular energy sensor, can also regulate Kv1.5 surface expression.[2] In some cellular contexts, AMPK activation has been shown to decrease the membrane expression of Kv1.5, a process that can be dependent on the E3 ubiquitin ligase Nedd4-2.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Kv1.5 channels. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the biophysical properties of Kv1.5 channels and assessing the effects of pharmacological agents.

Objective: To record IKur from cells expressing Kv1.5 and determine the effects of channel blockers.

Methodology:

-

Cell Preparation: Culture cells heterologously expressing human Kv1.5 (e.g., HEK293 or CHO cells) or isolate primary cardiomyocytes.

-

Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 K-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol. For Kv1.5, a typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 300-500 ms.

-

-

Drug Application: Perfuse the bath solution with the compound of interest at various concentrations to determine its effect on the Kv1.5 current.

-

Data Analysis: Measure the peak current amplitude at each test potential. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to the Hill equation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in channel function, gating, and drug binding.

Objective: To determine the molecular determinants of a drug's binding site on the Kv1.5 channel.

Methodology:

-

Mutant Generation: Use a commercial site-directed mutagenesis kit to introduce specific point mutations (e.g., alanine scanning) into the Kv1.5 cDNA. For example, to investigate the binding site of a blocker, mutate residues in the pore domain (S5-P-S6 region).

-

Sequence Verification: Sequence the mutated cDNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Expression: Transfect the wild-type and mutant Kv1.5 cDNA into a suitable expression system (e.g., Xenopus laevis oocytes or mammalian cell lines).

-

Electrophysiological Analysis: Perform whole-cell patch-clamp or two-microelectrode voltage-clamp experiments on cells expressing the wild-type and mutant channels.

-

Data Comparison: Compare the inhibitory effect of the drug on the mutant channels to its effect on the wild-type channel. A significant reduction in the drug's potency for a particular mutant suggests that the mutated residue is part of the binding site.

Western Blotting for Protein Expression

This technique is used to assess the total and cell surface expression levels of the Kv1.5 protein.

Objective: To determine the effect of a signaling pathway activator (e.g., PMA for PKC) on the total and surface expression of Kv1.5.

Methodology:

-

Cell Treatment: Treat cells expressing Kv1.5 with the compound of interest (e.g., PMA) for a specified duration.

-

Surface Biotinylation (for surface protein):

-

Incubate live cells with a membrane-impermeable biotinylation reagent.

-

Quench the reaction and lyse the cells.

-

Isolate biotinylated proteins using streptavidin-agarose beads.

-

-

Total Protein Lysate: Lyse a separate batch of treated and untreated cells to obtain total protein.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Kv1.5.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to compare the levels of Kv1.5 protein under different conditions. Use a loading control (e.g., actin) to normalize the data.

Conclusion

The Kv1.5 channel is a central player in cardiac electrophysiology, particularly in the atria. Its critical role in atrial repolarization and its strong association with atrial fibrillation make it a prime target for the development of novel antiarrhythmic drugs. A thorough understanding of its function, regulation by complex signaling networks, and pharmacology is essential for the successful design of selective and effective therapeutics. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important ion channel.

References

- 1. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kv1.5 channelopathy due to KCNA5 loss-of-function mutation causes human atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of voltage-gated potassium channel Kv1.5—impact on cardiac excitability [ouci.dntb.gov.ua]

- 7. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]

- 8. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-Depth Technical Review of BMS-919373: A Selectve IKur Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier current (IKur).[1][2][3] Developed by Bristol-Myers Squibb, this compound was investigated for the potential treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[3][4] The rationale behind its development lies in the atrium-specific expression of the Kv1.5 channel, offering a targeted therapeutic approach to prolong the atrial action potential and thereby suppress atrial arrhythmias, with a potentially lower risk of ventricular proarrhythmias.[5] Despite promising preclinical data, the clinical development of this compound was discontinued.[3][4] This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1] This channel is a key component in the repolarization phase of the cardiac action potential, particularly in the atria.[5][6] By inhibiting the IKur current, this compound prolongs the atrial action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue. This prolongation of the refractory period is the primary mechanism by which this compound is thought to suppress the rapid and chaotic electrical activity characteristic of atrial fibrillation.

Quantitative In Vitro Pharmacology

The potency and selectivity of this compound were evaluated through a series of in vitro electrophysiological and binding assays. The following tables summarize the key quantitative data from these studies.

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Primary Target | ||||

| hKv1.5 (IKur) | Electrophysiology | CHO | 50 | [Gunaga et al., 2017] |

| Selectivity Panel | ||||

| hERG (Kv11.1) | Electrophysiology | HEK293 | >30,000 | [Gunaga et al., 2017] |

| hNav1.5 | Electrophysiology | HEK293 | >30,000 | [Gunaga et al., 2017] |

| hCav1.2 | Electrophysiology | HEK293 | >30,000 | [Gunaga et al., 2017] |

| hKv4.3/KChIP2.2 | Electrophysiology | CHO | >10,000 | [Gunaga et al., 2017] |

| hKir2.1 | Electrophysiology | CHO | >10,000 | [Gunaga et al., 2017] |

| Table 1: In Vitro Potency and Selectivity of this compound. |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in multiple preclinical species. The compound demonstrated an acceptable cross-species pharmacokinetic profile.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | IV | 2 | - | - | 1250 | 3.5 | - | [Gunaga et al., 2017] |

| PO | 10 | 850 | 1.0 | 4375 | 4.0 | 70 | [Gunaga et al., 2017] | |

| Dog | IV | 1 | - | - | 2100 | 8.0 | - | [Gunaga et al., 2017] |

| PO | 5 | 700 | 2.0 | 5250 | 8.5 | 50 | [Gunaga et al., 2017] | |

| Rabbit | IV | 1 | - | - | 1800 | 6.0 | - | [Gunaga et al., 2017] |

| PO | 5 | 600 | 1.5 | 3600 | 6.5 | 40 | [Gunaga et al., 2017] | |

| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. |

A phosphoramide prodrug of this compound was also developed to mitigate pH-dependent absorption, which demonstrated improved solubility and an enhanced pharmacokinetic profile.[7]

Preclinical Efficacy

This compound demonstrated robust anti-arrhythmic effects in preclinical models of atrial fibrillation.

| Animal Model | Arrhythmia Induction | Drug Administration | Key Efficacy Endpoint | Results | Reference |

| Rabbit | Atrial burst pacing | IV infusion | Increase in Atrial Effective Refractory Period (AERP) | Dose-dependent increase in AERP | [Gunaga et al., 2017] |

| Canine | Vagal nerve stimulation and atrial burst pacing | IV infusion | Termination of induced atrial fibrillation | Effective in terminating AF | [7] |

| Table 3: Summary of In Vivo Efficacy of this compound. |

Experimental Protocols

In Vitro Electrophysiology

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were stably transfected with the human cDNA for the ion channel of interest (e.g., KCNH2 for hERG, SCN5A for hNav1.5). Cells were cultured in appropriate media and maintained under standard conditions (37 °C, 5% CO2).

Voltage-Clamp Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system. The extracellular solution typically contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP, adjusted to pH 7.2. Specific voltage-clamp protocols were applied to elicit the target ionic currents. For example, to measure IKur, cells were held at -80 mV, and depolarizing steps to +40 mV for 200 ms were applied, followed by a repolarizing step to -40 mV to record the tail current. The effect of this compound was assessed by applying increasing concentrations of the compound to the extracellular solution.

References

- 1. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. BMS 919373 - AdisInsight [adisinsight.springer.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Pharmacology of BMS-919373: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-919373 is a small molecule, developed by Bristol-Myers Squibb, that acts as a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5. The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium, a key component in the repolarization phase of the cardiac action potential. By blocking this channel, this compound was investigated for its potential as an antiarrhythmic agent, specifically for the treatment of atrial fibrillation. Despite showing promise in preclinical studies, its clinical development was ultimately discontinued. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing available quantitative data, outlining probable experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action: Targeting the Kv1.5 Potassium Channel

This compound exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel, encoded by the KCNA5 gene.[1][2][3] This channel is predominantly expressed in the atria of the heart, making it an attractive target for atrial-selective antiarrhythmic drugs. The inhibition of the IKur current leads to a prolongation of the atrial action potential duration (APD), which is believed to be the underlying mechanism for its antiarrhythmic effect in conditions like atrial fibrillation. The selectivity of this compound for the Kv1.5 channel over other cardiac ion channels, such as hERG, is a critical feature designed to minimize the risk of proarrhythmic side effects.[4]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Target | Assay Type | Cell Line | Value | Reference |

| Kv1.5 (IKur) | Electrophysiology | Not Specified | IC50: 50 nM | [4] |

| Kv1.5 (IKur) | Functional Assay | Not Specified | IC50: 0.15 µM | [5] |

| hERG | Patch Clamp | HEK293 | IC50: 1.9 µM | [6] |

Note: The discrepancy in the reported IC50 values for Kv1.5 may be due to different experimental conditions or assay formats.

Probable Experimental Protocols

While detailed, proprietary experimental protocols for this compound are not publicly available, this section outlines the likely methodologies used in its preclinical evaluation based on standard industry practices.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

To determine the inhibitory potency of this compound on the Kv1.5 channel, a whole-cell patch-clamp electrophysiology assay was likely performed.

Objective: To measure the concentration-dependent inhibition of the IKur current by this compound and determine its IC50 value.

Methodology:

-

Cell Culture: A stable cell line expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells) would be cultured under standard conditions.

-

Cell Preparation: On the day of the experiment, cells would be dissociated and plated onto glass coverslips.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings would be performed using a patch-clamp amplifier and data acquisition system.

-

The extracellular solution would contain standard physiological ion concentrations.

-

The intracellular (pipette) solution would be formulated to isolate the potassium currents.

-

A specific voltage protocol would be applied to the cells to elicit the IKur current. This typically involves a depolarizing step from a holding potential.

-

-

Compound Application: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution. The different concentrations of the compound would be perfused over the cells.

-

Data Analysis: The peak IKur current would be measured before and after the application of this compound at each concentration. The percentage of inhibition would be calculated, and the data would be fitted to a concentration-response curve to determine the IC50 value.

In Vivo Pharmacodynamics: Rabbit and Canine Models

This compound demonstrated antiarrhythmic effects in rabbit and canine models, suggesting in vivo target engagement and efficacy.[4] The following describes a plausible experimental approach.

Objective: To assess the in vivo efficacy of this compound in terminating or preventing induced atrial fibrillation.

Methodology:

-

Animal Models: The study would likely use established models of atrial fibrillation in rabbits or dogs.

-

Surgical Preparation: Animals would be anesthetized, and catheters would be placed in a peripheral vein for drug administration and in the atria for electrical stimulation and recording.

-

Induction of Atrial Fibrillation: Atrial fibrillation would be induced by rapid atrial pacing or programmed electrical stimulation.

-

Drug Administration: this compound would be administered intravenously at different dose levels.

-

Efficacy Assessment: The primary endpoint would be the conversion of atrial fibrillation to normal sinus rhythm. Other parameters, such as the duration of atrial fibrillation episodes and the atrial effective refractory period (AERP), would also be measured.

-

Data Analysis: The percentage of animals in which atrial fibrillation was terminated at each dose level would be determined. Dose-response relationships would be established.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Caption: Mechanism of action of this compound on the atrial myocyte.

Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of a Kv1.5 inhibitor like this compound.

Caption: In vitro electrophysiology workflow for this compound.

Conclusion

This compound is a well-characterized selective inhibitor of the Kv1.5 potassium channel. Its atrial-selective action demonstrated a promising approach for the treatment of atrial fibrillation. Although its clinical development was halted, the study of this compound has contributed valuable insights into the role of the IKur current in cardiac electrophysiology and the potential for developing atrial-specific antiarrhythmic drugs. The information presented in this guide provides a foundation for researchers and scientists working in the field of cardiovascular drug discovery.

References

- 1. This compound | Potassium Channel | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound |CAS:1272353-82-8 Probechem Biochemicals [probechem.com]

- 5. This compound | 1272353-82-8 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of BMS-919373

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of BMS-919373, a potent and selective inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapidly activating delayed rectifier potassium current (IKur). The following sections detail the methodologies for assessing the potency, selectivity, and basic pharmacokinetic properties of this compound.

Mechanism of Action

This compound is a small molecule that selectively blocks the Kv1.5 potassium channel.[1][2] The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound is designed to prolong the atrial action potential duration, a mechanism that is of therapeutic interest for the treatment of atrial fibrillation.

Signaling Pathway Diagram

References

Application Notes and Protocols for the Use of BMS-919373 in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur).[1][2][3][4] This current plays a significant role in the repolarization of the atrial action potential. Due to the predominant expression of Kv1.5 channels in the atria compared to the ventricles, this compound was investigated as a potential atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation.[3][5][6] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro research aimed at understanding the role of IKur in cardiac electrophysiology and pathophysiology.

These application notes provide detailed protocols for the preparation and application of this compound to isolated cardiomyocytes, along with expected electrophysiological effects based on the mechanism of IKur inhibition.

Data Presentation

The following tables summarize the expected quantitative effects of IKur inhibition on atrial cardiomyocyte action potential duration (APD). As specific data for this compound in isolated cardiomyocytes is not publicly available, the data presented is a composite representation based on studies with other selective IKur inhibitors. The effects are presented for cardiomyocytes from both normal sinus rhythm (SR) and chronic atrial fibrillation (AF) models, as the underlying electrophysiology can alter the response to IKur blockade.

Table 1: Expected Effects of IKur Inhibition on Action Potential Duration (APD) in Atrial Cardiomyocytes from Sinus Rhythm (SR) and Atrial Fibrillation (AF) Models.

| Parameter | Condition | Baseline (ms) | Expected Change with IKur Inhibitor | Reference |

| APD90 | Sinus Rhythm | 350 - 450 | Decrease | [2] |

| APD50 | Sinus Rhythm | 100 - 150 | No significant change or slight decrease | [2] |

| APD20 | Sinus Rhythm | 10 - 30 | Increase | [2] |

| APD90 | Atrial Fibrillation | 250 - 350 | Increase | [2] |

| APD50 | Atrial Fibrillation | 80 - 120 | Increase | [2] |

| APD20 | Atrial Fibrillation | 20 - 40 | Significant Increase | [2] |

Table 2: Reported IC50 Values for this compound and Selectivity Profile.

| Target | IC50 | Selectivity vs. Other Channels | Reference |

| Kv1.5 (IKur) | 50 nM - 0.15 µM | High selectivity against hERG, Na+, and Ca2+ channels | [1][2] |

Experimental Protocols

I. Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[7]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the reported IC50 of 50 nM - 0.15 µM, a working concentration range of 10 nM to 1 µM is recommended for initial experiments.

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 468.53 g/mol ), dissolve 4.6853 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[8]

II. Isolation of Adult Atrial Cardiomyocytes (General Protocol)

This is a generalized protocol and may require optimization based on the animal model and laboratory-specific conditions.

Materials:

-

Langendorff perfusion system

-

Collagenase type II

-

Perfusion buffer (e.g., Tyrode's solution)

-

Stop solution (perfusion buffer with bovine serum albumin and higher calcium concentration)

-

Surgical instruments

Protocol:

-

Anesthetize the animal according to the institution's approved protocol.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with a calcium-free buffer to wash out the blood.

-

Switch to a buffer containing collagenase to digest the extracellular matrix.

-

Once the heart is digested, remove it from the apparatus, and gently tease apart the atrial tissue in the stop solution.

-

Filter the cell suspension to remove undigested tissue.

-

Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant cardiomyocytes.

-

Allow the cells to pellet by gravity or gentle centrifugation.

-

Resuspend the cardiomyocytes in an appropriate culture or experimental medium.

III. Electrophysiological Recording of Atrial Action Potentials

Materials:

-

Isolated atrial cardiomyocytes

-

Patch-clamp setup (amplifier, micromanipulators, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal solutions for patch-clamp recording